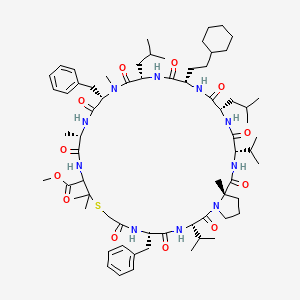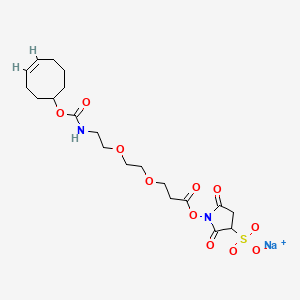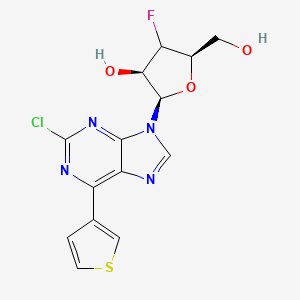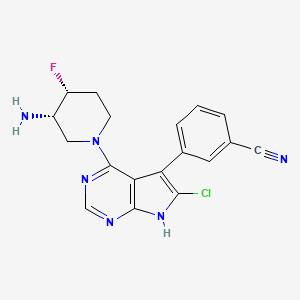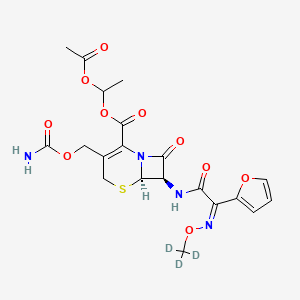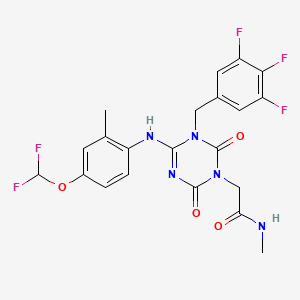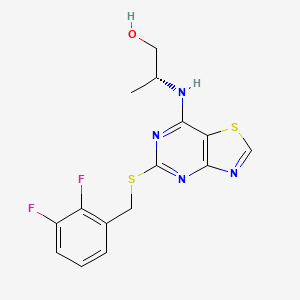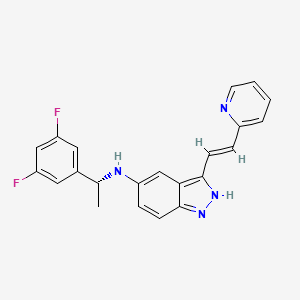
Trk-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trk-IN-20: is a 3-vinylindazole derivative that functions as an inhibitor of tropomyosin receptor kinases (Trk). These kinases, including TrkA, TrkB, and TrkC, are encoded by neurotrophic tyrosine receptor kinase genes and play a crucial role in the development and function of the nervous system. This compound has shown potential in inhibiting the phosphorylation of Trk kinases, making it a promising candidate for cancer therapeutics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trk-IN-20 involves the preparation of 3-vinylindazole derivatives. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and scientific publications.
Industrial Production Methods: Industrial production methods for this compound are not widely disclosed. the production typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Trk-IN-20 undergoes several types of chemical reactions, including:
Phosphorylation Inhibition: this compound inhibits the phosphorylation of TrkA, TrkB, and TrkC kinases.
Binding to ATP-binding Sites: this compound binds tightly to the ATP-binding sites of Trk kinases, preventing their activation.
Common Reagents and Conditions:
Reagents: Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific ligands.
Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and purity.
Major Products: The major products formed from the reactions involving this compound are primarily the inhibited forms of Trk kinases, which are unable to phosphorylate and activate downstream signaling pathways .
Wissenschaftliche Forschungsanwendungen
Chemistry: Trk-IN-20 is used in chemical research to study the inhibition of kinase activity and the development of kinase inhibitors. It serves as a model compound for designing new inhibitors with improved efficacy and selectivity .
Biology: In biological research, this compound is utilized to investigate the role of Trk kinases in cellular processes, such as cell differentiation, proliferation, and survival. It helps in understanding the molecular mechanisms underlying various diseases, including cancer .
Medicine: this compound has significant applications in medical research, particularly in the development of targeted cancer therapies. It is being studied for its potential to treat cancers that exhibit overexpression or mutations in Trk kinases .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new drugs targeting Trk kinases. Its inhibitory properties make it a valuable tool for drug discovery and development .
Wirkmechanismus
Trk-IN-20 exerts its effects by inhibiting the phosphorylation of TrkA, TrkB, and TrkC kinases. It functions as an ATP competitor, binding to the ATP-binding sites of these kinases and preventing their activation. This inhibition disrupts downstream signaling pathways, such as the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways, ultimately leading to the suppression of cancer cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Larotrectinib: A selective Trk inhibitor used for treating Trk fusion-positive cancers.
Entrectinib: A multi-targeted kinase inhibitor that targets Trk, ROS1, and ALK kinases.
Uniqueness of Trk-IN-20: this compound is unique due to its high selectivity and potency in inhibiting Trk kinases. It exhibits strong binding affinity to the ATP-binding sites of TrkA, TrkB, and TrkC, making it a highly effective inhibitor. Additionally, its ability to overcome resistance mutations in Trk kinases sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C22H18F2N4 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-[(1R)-1-(3,5-difluorophenyl)ethyl]-3-[(E)-2-pyridin-2-ylethenyl]-2H-indazol-5-amine |
InChI |
InChI=1S/C22H18F2N4/c1-14(15-10-16(23)12-17(24)11-15)26-19-6-8-22-20(13-19)21(27-28-22)7-5-18-4-2-3-9-25-18/h2-14,26H,1H3,(H,27,28)/b7-5+/t14-/m1/s1 |
InChI-Schlüssel |
ZHOXAGNPCZTRBN-HZRUHFOJSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)F)F)NC2=CC3=C(NN=C3C=C2)/C=C/C4=CC=CC=N4 |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)F)F)NC2=CC3=C(NN=C3C=C2)C=CC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


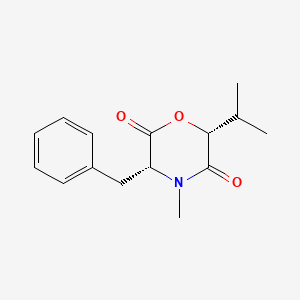
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
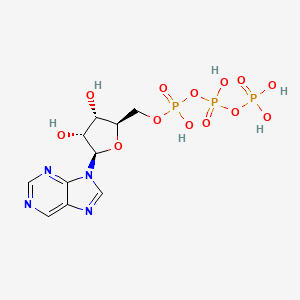
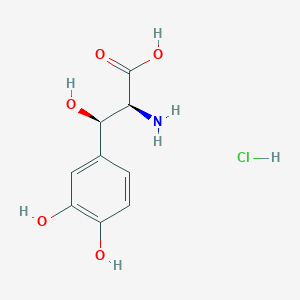
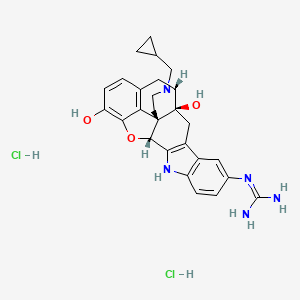
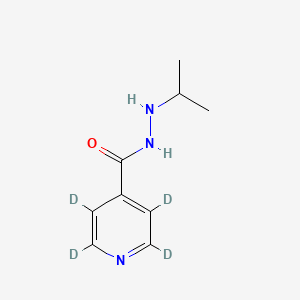
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
